molecular formula C22H16BrClN2O4 B15075295 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate CAS No. 537681-24-6

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B15075295
CAS No.: 537681-24-6
M. Wt: 487.7 g/mol
InChI Key: UDDMKTIHXSMYLB-DHRITJCHSA-N
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Description

4-[(E)-{2-[(2-Bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate (CID 16474451) is a hydrazinylidene-substituted benzoate ester with a complex molecular architecture. Its structure comprises a 2-chlorobenzoate ester linked to a 2-methoxyphenyl group, which is further functionalized with an (E)-configured hydrazinylidene moiety bound to a 2-bromobenzoyl substituent. Key structural features include:

  • Molecular formula: C₂₂H₁₆BrClN₂O₄
  • SMILES: COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3Cl
  • InChIKey: UDDMKTIHXSMYLB-DHRITJCHSA-N
  • Collision cross-section (CCS) data: Predicted CCS values range from 200.0–205.9 Ų for various adducts (e.g., [M+H]⁺: 200.0 Ų) .

The compound’s stereoelectronic properties are influenced by the (E)-configuration of the hydrazinylidene group, which is stabilized by conjugation with the aromatic systems. Its structural confirmation often relies on X-ray crystallography, as seen in analogous hydrazinylidene derivatives .

Properties

CAS No.

537681-24-6

Molecular Formula

C22H16BrClN2O4

Molecular Weight

487.7 g/mol

IUPAC Name

[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C22H16BrClN2O4/c1-29-20-12-14(13-25-26-21(27)15-6-2-4-8-17(15)23)10-11-19(20)30-22(28)16-7-3-5-9-18(16)24/h2-13H,1H3,(H,26,27)/b25-13+

InChI Key

UDDMKTIHXSMYLB-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate exerts its effects involves interactions with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromophenyl and chlorobenzoate groups can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Rings

Positional Isomerism of Halogens
  • 4-[(E)-{2-[(3-Bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate (CID 9666080): Molecular formula: C₂₁H₁₃BrCl₂N₂O₃ Key differences: Bromine at the 3-position of the benzoyl group and dichloro substitution (2,4-) on the benzoate. The 2,4-dichloro benzoate may increase lipophilicity .
  • [4-Bromo-2-((E)-[(4-methylbenzoyl)hydrazinylidene]methyl)phenyl] 2-chlorobenzoate :

    • Structure : Incorporates a 4-methylbenzoyl group instead of 2-bromobenzoyl.
    • Impact : The methyl group enhances electron-donating effects, altering reactivity in nucleophilic substitutions .
Functional Group Modifications
  • Thiazolidinedione hybrids (Compounds 37–40) :
    • Example : 4-[{2-[(2-Chlorophenyl)carbamothioyl]hydrazinylidene}methyl]-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate (Compound 37):
  • Molecular formula : C₂₃H₁₈ClN₃O₄S
  • Key differences : Replacement of the benzoate ester with a thiazolidinedione-acetate moiety.
  • Biological relevance : Exhibits antibacterial activity (e.g., Staphylococcus aureus inhibition), attributed to the thiazolidinedione pharmacophore .

Physicochemical Properties

Compound Molecular Formula Substituents Melting Point (°C) Predicted CCS (Ų, [M+H]⁺)
Target compound (CID 16474451) C₂₂H₁₆BrClN₂O₄ 2-Bromo, 2-chloro, methoxy N/A 200.0
CID 9666080 C₂₁H₁₃BrCl₂N₂O₃ 3-Bromo, 2,4-dichloro N/A 204.5
Compound 37 (Thiazolidinedione hybrid) C₂₃H₁₈ClN₃O₄S 2-Chlorophenyl, thiazolidinedione 212–214 N/A
  • Melting Points : Thiazolidinedione hybrids (e.g., Compound 37) exhibit higher melting points (212–214°C) compared to benzoate esters, likely due to enhanced hydrogen bonding from the thiazolidinedione group .
  • Collision Cross-Sections : The target compound’s CCS (200.0 Ų) is lower than CID 9666080 (204.5 Ų), suggesting differences in gas-phase ion mobility due to halogen positioning .

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